molecular formula C8H13NO3 B1340058 Ethyl 3-(dimethylamino)-2-formylacrylate CAS No. 92385-43-8

Ethyl 3-(dimethylamino)-2-formylacrylate

Cat. No. B1340058
CAS RN: 92385-43-8
M. Wt: 171.19 g/mol
InChI Key: BWSIQAALZBOBQJ-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-2-formylacrylate (EDF) is a formylated amine derivative of acrylate that has a wide range of applications in the scientific research field. It is a versatile compound that can be used to synthesize a variety of compounds and has been used in a number of different research studies.

Scientific Research Applications

Polymerization and Copolymer Applications

Ethyl 3-(dimethylamino)-2-formylacrylate and similar compounds are extensively used in polymer science. For instance, Bütün, Armes, and Billingham (2001) explored the block copolymerization of 2-(Dimethylamino)ethyl methacrylate (DMA) with various tertiary amine methacrylate comonomers. This led to the creation of novel cationic diblock copolymers exhibiting reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001). Similarly, Hunley, England, and Long (2010) studied the thermal and solution behavior of Poly(2-(dimethylamino)ethyl methacrylate)-Based Polyelectrolytes, which is crucial for applications like biomaterials and wastewater treatment (Hunley, England, & Long, 2010).

Gene Delivery and Biomedical Applications

In the biomedical field, Newland et al. (2010) synthesized a hyperbranched 2-(dimethylamino)ethyl methacrylate (DMAEMA) based polymer for gene delivery, showing higher transfection ability than linear poly(DMAEMA) and comparable to other known transfection agents but with lower cytotoxicity (Newland et al., 2010). This showcases the potential of this compound derivatives in gene therapy and drug delivery.

Chemical Synthesis

Helal and Lucas (2002) demonstrated the utility of a related compound, ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate, in the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. This method is applicable to a wide range of amine substrates, indicating the versatility of this compound in synthetic chemistry (Helal & Lucas, 2002).

Sensor Development

In the development of sensors, Sun, Li, Huang, and Cui (2009) researched the stability of resistive-type humidity sensors based on cross-linked polyelectrolytes derived from 2-(Dimethylamino) ethyl methacrylate. This highlights its utility in creating sensitive and stable environmental sensors (Sun, Li, Huang, & Cui, 2009).

Mechanism of Action

Target of Action

Ethyl 3-(dimethylamino)-2-formylacrylate is a complex compound that may interact with various targets. It’s worth noting that compounds with similar structures, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are known to interact with carboxyl groups and primary amines .

Mode of Action

The compound’s mode of action is likely to involve the formation of amide bonds, similar to EDC. EDC, for instance, couples primary amines to carboxylic acids by creating an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

For instance, EDC has been used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates .

Pharmacokinetics

It’s known that the compound is highly absorbed in the gastrointestinal tract and can permeate the blood-brain barrier . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

Based on its potential interaction with carboxyl groups and primary amines, it could play a role in the formation of amide bonds, which are crucial in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, EDC, a compound with a similar structure, is typically employed in the 4.0-6.0 pH range . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

properties

IUPAC Name

ethyl 3-(dimethylamino)-2-formylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)7(6-10)5-9(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIQAALZBOBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694874
Record name Ethyl 3-(dimethylamino)-2-formylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92385-43-8
Record name Ethyl 3-(dimethylamino)-2-formylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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